molecular formula C8H8N2S B2374359 5-methyl-3-(3-thienyl)-1H-pyrazole CAS No. 3196-01-8

5-methyl-3-(3-thienyl)-1H-pyrazole

Cat. No. B2374359
CAS RN: 3196-01-8
M. Wt: 164.23
InChI Key: CCQFACBCHAPXJS-UHFFFAOYSA-N
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Description

“5-methyl-3-(3-thienyl)-1H-pyrazole” is a chemical compound used for proteomics research . It has a molecular formula of C8H8N2S and a molecular weight of 164.23 .


Molecular Structure Analysis

The molecular structure of “5-methyl-3-(3-thienyl)-1H-pyrazole” consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a thiophene ring, which is a five-membered ring with one sulfur atom . The molecule also contains a methyl group attached to the pyrazole ring .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-methyl-3-(3-thienyl)-1H-pyrazole derivatives have been synthesized as a part of various heterocyclic compounds. These derivatives have shown potential in antimicrobial activities. For instance, a study introduced a simple route for synthesizing new heterocyclic compounds based on thieno[3,2-c]pyrazole derivative for antimicrobial evaluation, highlighting the compound's relevance in developing antimicrobial agents (Aly, 2016).

Bifunctional Compounds Synthesis

Another research focused on synthesizing and evaluating the biological properties of novel isolated or fused heterocyclic ring systems with pyrazole. This study's findings are crucial in exploring the compound's potential in biological applications, such as antibacterial and antitumor agents (Hamama et al., 2012).

Biological and Medicinal Applications

Antibacterial and Antitumor Evaluation

The antimicrobial and antitumor properties of 5-methyl-3-(3-thienyl)-1H-pyrazole derivatives have been a significant focus. For instance, synthesized compounds with pyrazole moiety were tested for their antibacterial and antitumor agents, contributing to the understanding of the compound's therapeutic potential (Hamama et al., 2012).

Antioxidant and Anti-inflammatory Agents

The compound's derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. This research is significant in the search for new therapeutics with greater potency and specificity, considering the compound's core structure in the derivatives (Mahajan et al., 2016).

Chemical Characterization and Synthesis Methods

Molecular Docking Studies

Studies have also focused on molecular docking to explore the interaction of 5-methyl-3-(3-thienyl)-1H-pyrazole derivatives with biological targets, providing insights into the molecular basis of the structure-activity relationship. This approach is fundamental in drug development and understanding the compound's binding affinity and specificity (Mahajan et al., 2016).

properties

IUPAC Name

5-methyl-3-thiophen-3-yl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-6-4-8(10-9-6)7-2-3-11-5-7/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQFACBCHAPXJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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